molecular formula C20H24N6O2S B2883279 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 2034370-20-0

3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2883279
CAS No.: 2034370-20-0
M. Wt: 412.51
InChI Key: FOKYSQFSDJVULQ-UHFFFAOYSA-N
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Description

3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
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Biological Activity

The compound 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one , identified by its CAS number 2034370-20-0 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O2SC_{20}H_{24}N_{6}O_{2}S, with a molecular weight of approximately 412.51 g/mol . The structure includes a thiazolo-pyrimidine core linked to a piperazine moiety and a cyclopropyl-substituted pyridazine ring, which may influence its biological properties.

PropertyValue
Molecular FormulaC20_{20}H24_{24}N6_{6}O2_{2}S
Molecular Weight412.51 g/mol
CAS Number2034370-20-0

Target Interactions

Research indicates that compounds with similar structural features often target various biological pathways. For instance, the piperazine ring is known for its ability to interact with neurotransmitter receptors, while the thiazolo-pyrimidine scaffold may exhibit activity against specific enzymes or microbial pathogens.

  • Antimicrobial Activity : Preliminary studies suggest that related compounds show significant activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism typically involves inhibition of key metabolic pathways within the bacteria.
  • Neuropharmacological Effects : The piperazine moiety is associated with central nervous system activity, potentially acting as an anxiolytic or antidepressant through modulation of serotonin and dopamine receptors .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of similar compounds, providing insights into their therapeutic potential:

  • In Vitro Studies : In vitro assays demonstrated that derivatives of thiazolo-pyrimidines exhibit cytotoxicity against various cancer cell lines, suggesting potential antitumor activity .
  • In Vivo Studies : Animal models have shown that compounds with similar structures can reduce inflammation and pain, indicating potential applications in treating conditions like arthritis or neuropathic pain .

Case Study 1: Antitubercular Activity

A study investigating the antitubercular properties of structurally related compounds found that they significantly inhibited the growth of Mycobacterium tuberculosis H37Ra. The study highlighted the importance of specific functional groups in enhancing activity against this pathogen.

Case Study 2: Neuropharmacology

Another research effort focused on the neuropharmacological effects of similar piperazine-containing compounds. Results indicated that these compounds could modulate neurotransmitter levels in animal models, leading to decreased anxiety-like behaviors .

Properties

IUPAC Name

3-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-13-10-19(28)26-15(12-29-20(26)21-13)11-18(27)25-8-6-24(7-9-25)17-5-4-16(22-23-17)14-2-3-14/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKYSQFSDJVULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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